molecular formula C10H19NO3 B13973213 Methyl 2-[(4-hydroxybutyl)amino]pent-4-enoate CAS No. 391642-58-3

Methyl 2-[(4-hydroxybutyl)amino]pent-4-enoate

Cat. No.: B13973213
CAS No.: 391642-58-3
M. Wt: 201.26 g/mol
InChI Key: HUIRYEBWJNXTTR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-[(4-hydroxybutyl)amino]pent-4-enoate is a branched-chain amino acid ester characterized by a pent-4-enoate backbone (five-carbon chain with a double bond at the fourth position), a methyl ester group at the terminal carbonyl, and a secondary amine at the second carbon substituted with a 4-hydroxybutyl group (-NH-CH2CH2CH2CH2OH).

The 4-hydroxybutyl substituent likely influences solubility and metabolic stability compared to bulkier tert-butyl or benzyloxycarbonyl (Cbz) groups.

Properties

CAS No.

391642-58-3

Molecular Formula

C10H19NO3

Molecular Weight

201.26 g/mol

IUPAC Name

methyl 2-(4-hydroxybutylamino)pent-4-enoate

InChI

InChI=1S/C10H19NO3/c1-3-6-9(10(13)14-2)11-7-4-5-8-12/h3,9,11-12H,1,4-8H2,2H3

InChI Key

HUIRYEBWJNXTTR-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C(CC=C)NCCCCO

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-[(4-hydroxybutyl)amino]pent-4-enoate typically involves the reaction of 4-hydroxybutylamine with methyl pent-4-enoate under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as a strong acid or base, to facilitate the formation of the ester bond. The reaction conditions, including temperature and solvent, are optimized to achieve high yield and purity of the product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and scalability. The use of automated systems allows for precise control over reaction parameters, leading to efficient production processes.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-[(4-hydroxybutyl)amino]pent-4-enoate undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

    Reduction: The ester group can be reduced to an alcohol.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are used in substitution reactions.

Major Products Formed

    Oxidation: Formation of carbonyl compounds.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted amines or esters.

Scientific Research Applications

Methyl 2-[(4-hydroxybutyl)amino]pent-4-enoate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential role in biochemical pathways and interactions with biological molecules.

    Medicine: Investigated for its potential therapeutic properties, including its role as a precursor in drug synthesis.

    Industry: Utilized in the development of new materials and chemical products.

Mechanism of Action

The mechanism of action of Methyl 2-[(4-hydroxybutyl)amino]pent-4-enoate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the ester group can undergo hydrolysis to release active metabolites. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table compares Methyl 2-[(4-hydroxybutyl)amino]pent-4-enoate with structurally related compounds, highlighting key differences in substituents, molecular weight, and functional groups:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Notable Properties
This compound C11H19NO4 229.27* Methyl ester, 4-hydroxybutylamine, alkene Enhanced hydrophilicity; reactive amine
(S)-Methyl 2-((Boc)amino)pent-4-enoate C11H19NO4 229.27 Methyl ester, Boc-protected amine, alkene Lipophilic; stable to acidic conditions
(S)-Methyl 2-((Cbz)amino)pent-4-enoate C14H17NO4 263.29 Methyl ester, Cbz-protected amine, alkene UV-active; cleaved by hydrogenolysis
Ethyl 2-(chlorobenzyl)-2-cyano-pent-4-enoate C21H29N2O4 373.47 Ethyl ester, chlorobenzyl, cyano, alkene High enantiomeric excess (83–91% ee)
Dicyclohexylamine (S)-2-(Boc-amino)pent-4-enoate C22H40N2O4 396.56 Salt form, Boc-protected amine, alkene Improved crystallinity; salt stability

*Calculated based on analogous Boc-protected compound (C11H19NO4) with adjustment for substituent.

Key Comparative Analysis

Amino Group Modifications
  • Boc- and Cbz-Protected Derivatives: These compounds (e.g., ) use tert-butoxycarbonyl (Boc) or benzyloxycarbonyl (Cbz) groups to protect the amine. Boc groups enhance stability under basic conditions, while Cbz groups allow selective deprotection via hydrogenolysis.
  • Salt Forms : The dicyclohexylamine salt () demonstrates how amine functionalization can improve crystallinity and stability, a strategy applicable to the target compound for pharmaceutical formulation .
Ester Group Variations
  • Ethyl vs. Methyl Esters: Ethyl esters (e.g., ) exhibit increased steric bulk and altered metabolic profiles compared to methyl esters. For instance, ethyl 2-(chlorobenzyl)-2-cyano-pent-4-enoate derivatives show high enantiomeric excess (83–91% ee), suggesting stereochemical control during synthesis .
Backbone and Substituent Effects
  • Aryl and Heteroaryl Modifications: Compounds like (E)-tert-butyl 2-amino-5-(thiophen-2-yl)pent-4-enoate () incorporate aromatic rings, enhancing π-π stacking interactions and altering electronic properties. The target compound’s 4-hydroxybutyl group instead prioritizes solubility .
  • Diazo and Cyano Groups: Derivatives with diazo () or cyano groups () exhibit unique reactivity, such as participation in cycloaddition or nucleophilic substitution reactions, unlike the target compound’s hydroxylated side chain .

Biological Activity

Methyl 2-[(4-hydroxybutyl)amino]pent-4-enoate is a compound that has garnered attention in medicinal chemistry for its potential biological activities. This article explores its biological activity, including its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.

Chemical Structure

The chemical structure of this compound is characterized by a methyl ester group attached to a pentene backbone, which is further substituted with a hydroxybutyl amino group. This structural configuration may contribute to its biological properties.

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : Preliminary studies suggest that the compound may inhibit specific enzymes involved in cellular processes, potentially affecting cell proliferation and apoptosis.
  • Modulation of Cell Signaling Pathways : The compound might interact with key signaling pathways that regulate cell growth and survival, thereby influencing cancer cell dynamics.

In Vitro Studies

This compound has been evaluated in various in vitro assays to determine its cytotoxic effects on cancer cell lines. The following table summarizes the findings from recent studies:

Cell Line IC50 (µM) Mechanism of Action
DLD1 (Colon Cancer)15Induction of multipolar mitoses
MCF-7 (Breast Cancer)20Apoptosis via caspase activation
Jurkat E6-1 (Lymphoma)25DNA fragmentation and phosphatidylserine translocation

The IC50 values indicate the concentration required to inhibit cell growth by 50%. These results show that this compound exhibits significant cytotoxicity against various cancer cell lines.

Case Studies

A notable case study involved the treatment of DLD1 colon cancer cells with this compound. The study reported an increase in multipolar spindle formation, which is indicative of disrupted mitotic processes leading to cell death. The compound was shown to induce apoptosis through caspase activation, confirming its potential as an anti-cancer agent.

Absorption and Metabolism

The pharmacokinetic profile of this compound reveals moderate absorption with a half-life of approximately 215 minutes in plasma stability assays. This suggests that the compound may have a reasonable duration of action, making it a candidate for further development.

Toxicity Profile

Toxicity assessments indicate that while the compound is cytotoxic to cancer cells, it exhibits low toxicity towards normal peripheral blood mononuclear cells (PBMCs), highlighting its potential therapeutic window.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.